An In-depth Technical Guide to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid
An In-depth Technical Guide to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of imidazolinone-based herbicides, such as imazamox.[1][2] Its unique molecular structure, featuring a substituted pyridine ring, makes it a valuable building block in agrochemical and pharmaceutical research.[1][3] This document provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its derivatives.
Chemical Properties
5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its commonly used dimethyl ester derivative possess distinct chemical and physical properties. The presence of the methoxymethyl group and two carboxylic acid functions on the pyridine ring governs its reactivity and utility as a synthetic intermediate.
| Property | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid dimethyl ester |
| CAS Number | 143382-03-0[1] | 139123-56-1[3][4] |
| Molecular Formula | C9H9NO5[2][5] | C11H13NO5[3][4] |
| Molecular Weight | 211.17 g/mol [2] | 239.22 g/mol [3][4] |
| Melting Point | 140 - 145°C[2][3] | 140 - 145°C[3] |
| Boiling Point | 428.6±45.0 °C (Predicted)[2] | 428.61°C (at 760 mmHg)[3] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[2] | Not specified |
| pKa | 2.44±0.10 (Predicted)[2] | Not applicable |
| Appearance | Pale Yellow Solid[2] | Not specified |
Synthesis and Experimental Protocols
The synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives typically involves a multi-step process starting from the corresponding 5-methylpyridine derivative. A common route involves photochlorination followed by methoxylation.
Synthesis of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid
This initial step involves the photochlorination of a 5-methyl-2,3-pyridinedicarboxylic acid compound.
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Reactants : 5-methyl-2,3-pyridinedicarboxylic acid derivative, Chlorine gas (Cl2), optionally with an inert gas like Nitrogen (N2).
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Reaction Conditions : The reaction is carried out under UV radiation, for example, using a mercury lamp. The temperature for the photochlorination is typically maintained between 50°C and 250°C, with a preferred range of 70°C to 200°C.[6] The reaction can be performed in either the liquid or gas phase.[6]
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Procedure : Chlorine gas is passed through the starting material under UV irradiation until the desired degree of chlorination is achieved. The progress of the reaction can be monitored by techniques such as gas chromatography.
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Outcome : This process yields the corresponding 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative.
Synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid
The 5-(chloromethyl) intermediate is then converted to the final product by reaction with an alkali metal methoxide.
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Reactants : 5-(chloromethyl)pyridine-2,3-dicarboxylic acid (or its anhydride or diester form), Alkali metal methoxide (e.g., sodium methoxide).
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Reaction Conditions : The reaction is conducted in the presence of at least a 1 molar equivalent of the alkali metal methoxide.[6] The specific molar excess depends on the starting material:
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For 5-(chloromethyl)pyridine-2,3-dicarboxylic acid, a 3.0-4.5 molar excess of alkali metal methoxide is preferred.[6]
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For the anhydride form, a 2.0-3.5 molar excess is recommended.[6]
-
For the diester form, a 1.0-2.5 molar excess is suitable.[6] The reaction is typically carried out under reflux in methanol.[3]
-
-
Procedure : The 5-(chloromethyl) derivative is treated with the calculated amount of alkali metal methoxide in methanol and heated under reflux.
-
Purification : The resulting 5-(methoxymethyl) derivative can be isolated and purified. If the final product desired is the dimethyl ester, an esterification step is performed.
Esterification to Dimethyl Ester
-
Reactants : 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, Methanol, Acid catalyst (e.g., Sulfuric acid).
-
Reaction Conditions : The reaction is carried out under reflux conditions.[3]
-
Procedure : The dicarboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is then heated under reflux. Reaction progress can be monitored using Thin Layer Chromatography (TLC) with a silica gel plate and an ethyl acetate/hexane eluent.[3]
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Purification : The final product, dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate, is purified by recrystallization from an ethanol/water mixture.[3]
Caption: Synthetic pathway from the 5-methyl precursor.
Biological Activity and Mechanism of Action
5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a precursor for the synthesis of imidazolinone herbicides, which are known inhibitors of the enzyme acetolactate synthase (ALS).[2][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3]
The inhibition of ALS by imidazolinone herbicides, derived from 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, leads to a deficiency in these essential amino acids. This, in turn, disrupts protein synthesis and ultimately results in plant death.[3] This targeted mechanism of action provides selective weed control in various crops.
Caption: Inhibition of ALS by derived herbicides.
Applications in Research and Development
Beyond its established role in agrochemicals, 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its derivatives are utilized in various research contexts:
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Chemical Synthesis : It serves as a versatile intermediate for the synthesis of a range of organic compounds.[3]
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Pharmaceutical Research : The pyridine dicarboxylate scaffold is of interest in medicinal chemistry for exploring potential biological activities, including enzyme inhibition.[3]
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Materials Science : The structural features of this compound may be leveraged in the development of novel materials.
Safety and Handling
The dimethyl ester of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is classified as acutely toxic if swallowed (H302), a skin and eye irritant (H315, H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Methoxymethyl-2,3-pyridinedicarboxylic acid | 143382-03-0 [chemicalbook.com]
- 3. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | 139123-56-1 | Benchchem [benchchem.com]
- 4. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | C11H13NO5 | CID 11096693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | C9H9NO5 | CID 10998311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NL1006596C2 - Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives - Google Patents [patents.google.com]
